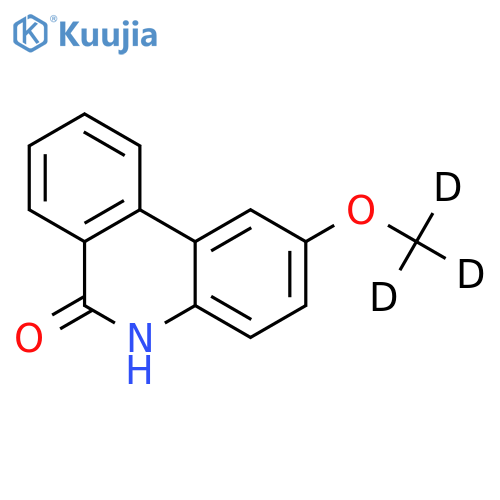Cas no 1794810-85-7 (2-Methoxy-6(5H)-phenanthridinone-d3)

1794810-85-7 structure
商品名:2-Methoxy-6(5H)-phenanthridinone-d3
CAS番号:1794810-85-7
MF:C14H11NO2
メガワット:228.261128664017
CID:4553863
2-Methoxy-6(5H)-phenanthridinone-d3 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6(5H)-phenanthridinone-d3
- 2-(trideuteriomethoxy)-5H-phenanthridin-6-one
-
- インチ: 1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3
- InChIKey: SFDHWBOPWONGJZ-FIBGUPNXSA-N
- ほほえんだ: C1=C2C(NC(=O)C3=C2C=CC=C3)=CC=C1OC([2H])([2H])[2H]
2-Methoxy-6(5H)-phenanthridinone-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M265272-5mg |
2-Methoxy-6(5H)-phenanthridinone-d3 |
1794810-85-7 | 5mg |
$253.00 | 2023-05-18 | ||
| TRC | M265272-50mg |
2-Methoxy-6(5H)-phenanthridinone-d3 |
1794810-85-7 | 50mg |
$1918.00 | 2023-05-18 |
2-Methoxy-6(5H)-phenanthridinone-d3 関連文献
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1794810-85-7 (2-Methoxy-6(5H)-phenanthridinone-d3) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
